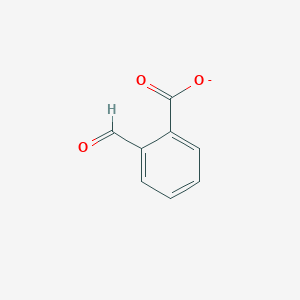

2-Formylbenzoate

説明

Structure

3D Structure

特性

分子式 |

C8H5O3- |

|---|---|

分子量 |

149.12 g/mol |

IUPAC名 |

2-formylbenzoate |

InChI |

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11)/p-1 |

InChIキー |

DYNFCHNNOHNJFG-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C=O)C(=O)[O-] |

正規SMILES |

C1=CC=C(C(=C1)C=O)C(=O)[O-] |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Formylbenzoate and Its Analogues

Chemo- and Regioselective Synthesis of the 2-Formylbenzoate Core

Achieving chemo- and regioselectivity is paramount in the synthesis of the this compound core to ensure the correct placement of the formyl and ester groups on the aromatic ring while preventing unwanted side reactions. Various methods have been developed to control these aspects of the synthesis. mdpi.comnih.gov

Modern catalysis plays a crucial role in the efficient and selective synthesis of 2-formylbenzoates. rsc.org Catalytic methods offer numerous advantages over stoichiometric processes, including reduced waste, lower costs, and energy savings. rsc.org

One common route involves the esterification of 2-formylbenzoic acid. For instance, methyl this compound can be prepared by reacting 2-formylbenzoic acid with dimethyl sulfate (B86663) (Me2SO4) and potassium carbonate (K2CO3) in acetone. scispace.com Another classical approach is the reaction of the acid with an alcohol, such as absolute ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid under reflux conditions. researchgate.net

Palladium-catalyzed carbonylation represents another advanced method. Methyl 3-chloro-2-formylbenzoate can be synthesized via the carbonylation of 3-bromo-2-chlorobenzaldehyde (B581408) in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, under a carbon monoxide atmosphere. vulcanchem.com

A novel and mechanistically distinct strategy involves the desaturative aromatization of saturated precursors. d-nb.info This approach uses a Diels-Alder reaction to construct a multi-substituted cyclohexenecarbaldehyde core, which is then subjected to desaturation through the synergistic action of enamine, photoredox, and cobalt triple catalysis to yield the aromatic aldehyde. d-nb.info

The synthesis of chiral this compound derivatives, where specific stereoisomers are formed preferentially, is essential for applications in asymmetric synthesis. chemistrydocs.comacs.orgscribd.com Asymmetric induction, the influence of a chiral feature in the substrate, reagent, or catalyst, is the key principle governing these transformations. wikipedia.orgspjainsasaram.co.in

A notable example is the ruthenium/Me-BIPAM-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates. scispace.com This reaction affords chiral 3-aryl-isobenzofuranones in high yields and with high enantioselectivities. scispace.com The enantioselectivity is determined during the insertion of the carbonyl bond of the formylbenzoate into an aryl-ruthenium intermediate, with the chiral Me-BIPAM ligand directing the approach of the substrate. scispace.com

Another method is the silver(I)-catalyzed Sakurai–Hosomi allylation/transesterification reaction of alkyl 2-formylbenzoates, which produces chiral C(3)-substituted phthalides. researchgate.net Interestingly, it was found that increasing the length of the n-alkyl chain in the starting ester improved the enantiomeric excess of the product, a subtle but important aspect of asymmetric induction in this system. researchgate.net

Furthermore, chiral isoindolinones have been synthesized with high diastereoselectivity through a zinc-mediated propargylation/lactamization cascade reaction using chiral N-tert-butanesulfinyl imines derived from this compound. researchgate.net

Asymmetric induction is a foundational concept in stereoselective synthesis, first conceptualized by Hermann Emil Fischer. wikipedia.org It can be categorized as internal, relayed, or external. External asymmetric induction, where a chiral catalyst or ligand introduces chirality in the transition state, is often the most economically desirable method. wikipedia.org

The ruthenium/Me-BIPAM catalyzed arylation of methyl 2-formylbenzoates is a prime example of external asymmetric induction, where the chiral ligand dictates the stereochemical outcome. scispace.com Similarly, the use of chiral auxiliaries, such as those derived from D-glucose or N-tert-butanesulfinylamine, represents relayed or internal asymmetric induction. researchgate.netrsc.org In these cases, the chiral auxiliary is temporarily incorporated into the reactant to direct the stereoselective formation of a new chiral center and is subsequently removed. wikipedia.org The challenge in some of these systems is that ortho-substituted aldehydes, like 2-formylbenzoates, can sometimes yield poor levels of stereoinduction, requiring careful optimization of reaction conditions or substrate structure, as seen in the chain-length effect in the Sakurai–Hosomi allylation. researchgate.net

| Research Finding | Key Compound Class | Catalyst/Reagent System | Reference |

| Asymmetric addition of arylboronic acids to methyl 2-formylbenzoates yields chiral 3-aryl-isobenzofuranones with high enantioselectivity. | 3-Aryl-isobenzofuranones | Ruthenium/Me-BIPAM | scispace.com |

| Ag(I)-catalyzed Sakurai–Hosomi allylation/transesterification of alkyl 2-formylbenzoates produces chiral C(3)-substituted phthalides. | Phthalides | Silver(I) / Allylsilane | researchgate.net |

| A zinc-mediated cascade reaction with chiral N-tert-butanesulfinyl imines derived from this compound affords chiral isoindolinones. | Isoindolinones | Zinc / Propargyl bromide | researchgate.net |

| A desaturative strategy using triple catalysis assembles aromatic aldehydes from saturated cyclohexenecarbaldehyde precursors. | Aromatic Aldehydes | Enamine / Photoredox / Cobalt | d-nb.info |

| An efficient, one-pot synthesis of N-substituted isoindolin-1-ones is achieved via reductive amination/lactamization of methyl this compound. | Isoindolin-1-ones | NaBH₃CN / Primary amines | sioc-journal.cn |

Stereoselective Synthesis of Chiral this compound Derivatives

Functionalization Strategies Targeting the Formyl Group

The formyl group of this compound is a highly reactive handle that allows for a wide array of chemical transformations, making the compound a versatile building block in organic synthesis. smolecule.com

The aldehyde group readily undergoes nucleophilic addition and condensation reactions. smolecule.com For example, sequential nucleophilic additions of two identical or different aryl Grignard reagents to methyl this compound have been used to prepare symmetrical and unsymmetrical 1,3-diarylisobenzofurans in one pot. rsc.org However, similar double additions using alkynyl metal species proved more challenging. rsc.org

Condensation reactions with primary amines lead to the formation of imines, also known as Schiff bases. smolecule.comresearchgate.net This reactivity is exploited in various multicomponent reactions. A copper-catalyzed three-component reaction of a this compound, a primary amine, and a terminal alkyne furnishes propargylisoindolinones. beilstein-journals.org The proposed mechanism involves the initial formation of an imine, which then reacts with a copper acetylide. beilstein-journals.org Similarly, Ugi-type multicomponent reactions using methyl this compound, an amine, an isocyanide, and an azide (B81097) have been developed to produce diverse heterocyclic compounds. researchgate.net

A one-pot procedure for synthesizing N-substituted isoindolin-1-ones involves the reductive amination of methyl this compound with primary amines using sodium cyanoborohydride (NaBH₃CN), followed by an intramolecular lactamization. sioc-journal.cn

The formyl group can be selectively oxidized or reduced, providing pathways to other important functional groups while ideally leaving the ester moiety intact.

Selective reduction of the aldehyde in the presence of the ester is a valuable chemoselective transformation. acs.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, efficiently reducing the aldehyde of methyl 4-formylbenzoate (B8722198) to a primary alcohol without affecting the methyl ester. acs.orgresearchgate.net Other reducing agents like lithium aluminum hydride can also be used, though they are generally more powerful and may also reduce the ester if conditions are not carefully controlled. smolecule.com

Conversely, the formyl group can be oxidized to a carboxylic acid. smolecule.comsmolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. smolecule.com This reaction converts this compound derivatives into phthalic acid derivatives, further expanding their synthetic utility.

Derivatization and Modification of the Benzoate (B1203000) Ester

The synthetic versatility of this compound is significantly enhanced by the reactivity of its ester group. Controlled modifications at this site allow for the introduction of diverse functionalities, leading to a broad spectrum of analogues with tailored properties. Key transformations include transesterification, hydrolysis, alkylation, and arylation of the ester component.

Transesterification and Ester Hydrolysis under Controlled Conditions

Controlled hydrolysis of the ester function to the corresponding carboxylic acid (2-formylbenzoic acid) is another fundamental transformation. This reaction is typically carried out under basic conditions, for example, using potassium carbonate in aqueous solution, followed by acidification. chemicalbook.com The rate of hydrolysis can be influenced by neighboring groups; for instance, the hydrolysis of methyl o-formylbenzoate is significantly accelerated in the presence of morpholine, proceeding through an unstable intermediate. researchgate.net This rapid, neighboring-group-assisted hydrolysis has been investigated for the controlled release of fragrance alcohols from this compound precursors. researchgate.net

Table 1: Examples of Transesterification and Hydrolysis Reactions

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

|---|---|---|---|---|

| 2-Carboxybenzaldehyde (B143210) | Ethanol, H₂SO₄ (conc.), reflux | Ethyl-2-formylbenzoate | Synthesis of ethyl ester analogue | researchgate.net |

| Methyl this compound | Indium, allylic halide | Chiral C(3)-substituted phthalide (B148349) | One-pot synthesis of phthalides | researchgate.netmolaid.com |

| Methyl this compound | Ag(I) catalyst, allyl silane | Chiral C(3)-substituted phthalide | Catalytic asymmetric synthesis | molaid.com |

| Methyl o-formylbenzoate | Morpholine, aqueous buffer | 2-Formylbenzoic acid | Kinetically controlled hydrolysis | researchgate.net |

| Methyl (±)-2-phenylpropanoate | LiOH, aqueous methanol | (±)-2-Phenylpropanoic acid | Saponification for further synthesis | umn.edu |

Alkylation and Arylation of the Ester Component

While direct alkylation and arylation of the ester oxygen are not standard transformations, the term can refer to the reaction of the corresponding carboxylate with alkylating or arylating agents. More commonly in the context of modifying the ester, alkylation refers to reactions of enolates derived from the ester. For instance, the alkylation of enolates from esters like methyl phenylacetate (B1230308) with alkyl halides is a key step in forming new carbon-carbon bonds at the α-position. umn.edu This methodology, while not directly on this compound itself, illustrates a fundamental reaction of benzoate esters.

A direct one-pot synthesis of 3-aryl phthalides has been achieved through the addition of an organo-zinc reagent (formed in-situ from diethylzinc (B1219324) and aryl boronic acids) to methyl-2-formylbenzoate. benthamdirect.com This process involves arylation at the formyl carbon followed by intramolecular cyclization involving the ester group. benthamdirect.com

Table 2: Arylation Reactions Involving the this compound Scaffold

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Methyl this compound | Arylboronic acid, Ni/NHC catalyst | 3-Aryl phthalide | Arylation of aldehyde followed by lactonization | chinesechemsoc.org |

| Methyl this compound | Arylboronic acid, Ru/Me-BIPAM catalyst | Chiral 3-aryl-isobenzofuranone | Asymmetric addition followed by lactonization | researchgate.net |

| Methyl this compound | Diethylzinc, Aryl boronic acid | 3-Aryl phthalide | Additive arylation of organozinc intermediate | benthamdirect.com |

Aromatic Ring Functionalization and Ortho-Substitutions

Functionalization of the aromatic ring of this compound and its parent benzoate esters is crucial for synthesizing a wide array of analogues with diverse electronic and steric properties. Directed metalation and subsequent reactions, as well as halogenation followed by cross-coupling, are powerful strategies to achieve regioselective substitution.

Directed Metalation Strategies for Aromatic Substitution

Directed ortho-metalation (DoM) is a powerful technique that utilizes a functional group to direct the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The ester group in benzoate esters can act as a directed metalation group (DMG). oup.com This allows for the introduction of various electrophiles specifically at the position ortho to the ester. For example, directed ortho-lithiation of 3-halobenzoic acid esters, followed by electrophilic thiolation, has been used to synthesize sterically congested 2-(arylthio)-3-halobenzoic acid esters. oup.com The ester moiety, in combination with a halogen, directs the deprotonation. oup.com

The use of lithium diisopropylamide (LDA) for the directed ortho-metalation of neopentyl benzoates has been demonstrated, leading to the preparation of arylboronic acids after quenching with borates. acs.org While the ester group can be susceptible to nucleophilic attack by the organolithium reagent, careful control of reaction conditions can favor the desired ortho-deprotonation. oup.com Enolate ions derived from the Claisen condensation of benzoate esters can also act as activators for ortho-metalation, leading to cyclized products like 3-aminoindenones. nih.gov

Halogenation and Cross-Coupling Reactions on the Benzoate Ring

Halogenation of the benzoate ring provides a versatile entry point for further functionalization via cross-coupling reactions. Electrophilic aromatic substitution with halogens like chlorine or bromine, in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is a standard method for introducing a halogen onto the aromatic ring. science-revision.co.uklibretexts.org The position of halogenation is directed by the existing substituents. For instance, bromination of methyl 4-methylbenzoate with N-bromosuccinimide (NBS) can be a key step in the synthesis of more complex derivatives.

The resulting aryl halides are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. For example, palladium complexes have been used to catalyze the Suzuki-Miyaura reaction between bromobenzene (B47551) and phenylboronic acid, a model for reactions that could be applied to halogenated benzoates. rsc.org

Stille Coupling: This involves the coupling of an organohalide with an organotin compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

These cross-coupling reactions are highly versatile. For example, the bromine atom on ethyl 3-bromo-5-cyano-2-formylbenzoate can readily undergo palladium-catalyzed substitution reactions. vulcanchem.com Similarly, nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates with arylboronic acids has been developed to synthesize gem-difluoroenol ethers, demonstrating the utility of the benzoate as a leaving group in certain contexts. nih.gov The cross-coupling of aryl- and heteroarylsilanolates with aromatic bromides, catalyzed by bis(tri-tert-butylphosphine)palladium, is another powerful method for biaryl synthesis. nih.gov

Table 3: Functionalization of the Benzoate Ring

| Reaction Type | Reagents and Conditions | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Directed Ortho-Metalation | n-Butyllithium or LDA, then electrophile | Ortho-substituted benzoates | Regioselective functionalization at the C2 position | wikipedia.orgoup.comacs.org |

| Electrophilic Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogenated benzoates | Introduction of a handle for cross-coupling | science-revision.co.uklibretexts.org |

| Suzuki-Miyaura Coupling | Pd catalyst, base, arylboronic acid | Aryl-substituted benzoates | C-C bond formation | rsc.org |

| General Cross-Coupling | Pd or Ni catalyst, various coupling partners | Diverse substituted benzoates | Versatile C-C and C-heteroatom bond formation | vulcanchem.comnih.govnih.govchinesechemsoc.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Formylbenzoate

Mechanistic Studies of Aldehyde-Driven Transformations

The reactivity of 2-formylbenzoate is often initiated at the highly electrophilic formyl group. This site readily undergoes nucleophilic attack, serving as the first step in numerous synthetic pathways.

Investigation of Aldol (B89426), Knoevenagel, and Related Condensation Mechanisms

The formyl group of this compound esters actively participates in condensation reactions, which are fundamental carbon-carbon bond-forming processes.

Aldol-Type Condensations: In a notable example, methyl this compound (referred to as 2-carbomethoxy benzaldehyde) undergoes a cascade reaction with a glycine (B1666218) Schiff base. This process involves an initial Aldol-type condensation followed by cyclization to produce α-amino ester 3-substituted phthalides in good yields.

Knoevenagel Condensations: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. While specific examples directly citing methyl this compound are specialized, the reaction of 2-formylbenzoic acid with active methylene compounds like Meldrum's acid or malononitrile (B47326) is a key step in certain multicomponent reactions. researchgate.netrsc.org For instance, in a three-component reaction to form 3-disubstituted isoindolin-1-ones, the proposed mechanism begins with a Knoevenagel condensation between 2-formylbenzoic acid and an imine intermediate, which then acts as a Michael acceptor. researchgate.net The general mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then nucleophilically attacks the aldehyde carbonyl of the this compound. A subsequent dehydration step yields a new C=C bond. organic-chemistry.orgjocpr.com The reactivity of ketones in such condensations is generally lower than that of aldehydes. arkat-usa.org

| Reaction Type | Reactants with this compound Derivative | Key Mechanistic Step | Product Class |

|---|---|---|---|

| Aldol-Type Cascade | Glycine Schiff Base | Aldol condensation followed by cyclization | α-Amino Ester Substituted Phthalides |

| Knoevenagel-Type MCR | Amines, Meldrum's Acid | Initial Knoevenagel condensation to form a Michael acceptor | 3-Disubstituted Isoindolin-1-ones researchgate.net |

Elucidation of Intramolecular Cyclization Pathways Initiated by the Formyl Group

A predominant reaction pathway for this compound involves an initial transformation at the formyl group that facilitates a subsequent intramolecular cyclization involving the ester. This tandem strategy is widely used to synthesize five-membered heterocyclic compounds like phthalides (lactones) and isoindolinones (lactams).

The general mechanism commences with a nucleophilic addition to the formyl group. This addition converts the aldehyde into an intermediate, such as an alcohol, an imine, or a hemiaminal, which positions a nucleophile for an intramolecular attack on the adjacent ester carbonyl. This ring-closing step, a lactonization or lactamization, results in the formation of the heterocyclic ring.

Numerous multicomponent reactions (MCRs) leverage this pathway. For example, in Ugi-type reactions, methyl this compound reacts with an amine, an isocyanide, and a carboxylic acid. nih.gov The initial Ugi product then undergoes an intramolecular amidation, where the newly formed secondary amide nitrogen attacks the ester carbonyl to yield fused benzimidazole-isoquinolinones. nih.gov Similarly, copper-catalyzed A³ (aldehyde-alkyne-amine) coupling reactions with methyl this compound, a primary amine, and a terminal alkyne produce propargyl-isoindolinone derivatives through a similar cyclization of the initial adduct. cdnsciencepub.com

Reactivity of the Benzoate (B1203000) Ester in Complex Transformations

While the aldehyde is often the site of the initial reaction, the benzoate ester group is crucial for the subsequent, complexity-building cyclization steps. Its reactivity is often enhanced by the proximity of the reacting formyl group.

Role of Ester Activation in Lactonization and Ring-Closing Reactions

The formation of phthalides from this compound esters is a classic example of lactonization. In these reactions, the ester acts as the electrophile in the final ring-closing step. The process is often a tandem or cascade reaction. For instance, the addition of an organozinc reagent to methyl this compound leads to the formation of an intermediate zinc alkoxide. This intermediate then undergoes intramolecular cyclization, with the alkoxide oxygen attacking the ester carbonyl to form the five-membered lactone ring of the 3-substituted phthalide (B148349).

This tandem addition/lactonization strategy is highly efficient for creating 3-functionalized phthalides, which are important synthetic precursors. The reaction proceeds smoothly under mild conditions in a single operation.

Transamidation and Amidification Reactions with the Ester Group

The ester group of this compound is susceptible to nucleophilic attack by amines, leading to the formation of amides. This reactivity is central to the synthesis of isoindolinones (γ-lactams fused to the benzene (B151609) ring). These syntheses often occur via multicomponent reactions where an amine is one of the reactants.

In a one-pot synthesis of N-substituted isoindolin-1-ones, methyl this compound undergoes reductive amination with a primary amine, followed by intramolecular nucleophilic attack of the newly formed secondary amine onto the ester carbonyl. sioc-journal.cn This intramolecular amidification (lactamization) efficiently forms the lactam ring. sioc-journal.cn Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions also utilize this principle, where the complex adduct formed from the initial multicomponent condensation contains an amine or amide functionality that subsequently cyclizes onto the ester group to form the isoquinolinone or related lactam core. nih.govbeilstein-journals.org This intramolecular process can be considered a form of intramolecular transamidation or amidification. beilstein-journals.org

| Reaction Name/Type | Initiating Step | Cyclization Step | Final Product Core |

|---|---|---|---|

| Organozinc Addition | Nucleophilic addition to formyl group | Intramolecular Lactonization | Phthalide |

| Reductive Amination | Imine formation and reduction | Intramolecular Lactamization sioc-journal.cn | Isoindolinone sioc-journal.cn |

| Ugi/GBB MCR | Multicomponent condensation at formyl group | Intramolecular Amidation nih.govbeilstein-journals.org | Fused Isoquinolinones nih.govbeilstein-journals.org |

| A³ Coupling | Copper-catalyzed amine/alkyne addition to formyl group | Intramolecular Lactamization cdnsciencepub.com | Propargyl-isoindolinone cdnsciencepub.com |

Aromatic Ring Reactivity and Dearomatization Studies

The reactivity of the aromatic ring in this compound is influenced by the two electron-withdrawing substituents: the formyl group (-CHO) and the ester group (-COOR).

In electrophilic aromatic substitution (SEAr) reactions, both the formyl and ester groups are deactivating and meta-directing. vulcanchem.combyjus.com This means they reduce the electron density of the benzene ring, making it less reactive towards electrophiles than unsubstituted benzene, and direct incoming electrophiles to the positions meta to themselves (C4 and C6). vulcanchem.combyjus.com For example, in methyl 3-chloro-2-formylbenzoate, the formyl group directs incoming electrophiles to the 4- and 6-positions. vulcanchem.com

Studies on the gas-phase chemistry of the this compound anion (2FBA) provide fundamental insights into its intrinsic reactivity. acs.org Upon collision-induced dissociation, 2FBA undergoes decarboxylation to generate a highly reactive 2-formylphenyl anion. acs.orgresearchgate.net This nascent carbanion is a powerful nucleophile. While the analogous anion from 2-benzoylbenzoate undergoes immediate intramolecular ring-closing, the 2-formylphenyl anion can be isolated and studied in a cryogenic ion trap. acs.org These studies explore the potential for the highly reactive, charge-localized anion to induce rearrangements or further reactions, which represents a form of dearomatization under specific energetic conditions. acs.orgresearchgate.net While catalytic dearomatization reactions are a major field in organic synthesis, specific applications starting directly from this compound to create complex, non-aromatic structures are part of advanced synthetic strategies. umich.educhim.it

Radical-Mediated Reactions Involving the Aromatic Core

While the aldehyde and carboxylate functionalities of this compound are the primary sites of reactivity, the aromatic core can participate in radical-mediated reactions. These reactions often require specific conditions to generate radical species and overcome the inherent stability of the benzene ring.

Gas-phase studies involving the decarboxylation of this compound anions through collision-induced dissociation (CID) provide insight into the reactivity of the resulting carbanion. mpg.denih.gov This process generates a highly reactive 2-phenide carbanion. mpg.denih.gov This carbanion exists as two isomers based on the orientation of the formyl group. mpg.denih.gov

Further radical-mediated reactions could theoretically involve the addition of a radical to the aromatic ring or hydrogen abstraction from the ring, leading to substituted derivatives. However, these pathways are generally less favored compared to reactions at the formyl and carboxylate groups. The high stability of the aromatic system makes such reactions energetically demanding.

Pericyclic Reactions and Rearrangements Incorporating the Benzoate Skeleton

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. egyankosh.ac.in While less common for simple aromatic compounds, derivatives of this compound can be designed to undergo such transformations. For instance, an electrocyclic reaction could occur if the formyl group is modified to contain a conjugated system, which could then cyclize onto the benzene ring under thermal or photochemical conditions. researchgate.net

Rearrangements involving the benzoate skeleton of this compound have been observed, particularly in the gas phase. Following collision-induced decarboxylation, the resulting 2-phenide carbanion can undergo rearrangements. mpg.denih.gov In a related compound, 2-benzoylbenzoate, the nascent phenide anion undergoes an efficient ring-closing reaction, attacking the pendant phenyl group. mpg.denih.gov While this specific rearrangement is not directly applicable to this compound due to the lack of a second phenyl group, it highlights the potential for intramolecular reactions of the carbanion intermediate.

Multi-Component Reaction (MCR) Pathways Involving this compound

This compound, and its corresponding methyl ester, methyl this compound, are valuable substrates in multi-component reactions (MCRs) for the synthesis of complex heterocyclic structures. researchgate.netresearchgate.net These one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single step.

Ugi, Passerini, and Related Isocyanide-Based Reactions

This compound and its derivatives are frequently employed in isocyanide-based MCRs, such as the Ugi and Passerini reactions, to generate diverse heterocyclic scaffolds. nih.govmdpi.com

The Ugi reaction , a four-component reaction (4-CR), typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. When 2-formylbenzoic acid is used, it can act as both the aldehyde and the carboxylic acid component. In a notable example, the reaction of 2-formylbenzoic acid with diamines and isocyanides leads to the formation of tetrahydrodiisoindoloquinoxalinecarboxamides. nih.gov Similarly, methyl this compound can be used as the aldehyde component in Ugi-type reactions to produce a variety of heterocyclic compounds, including isoindolin-1-one (B1195906) derivatives. researchgate.netresearchgate.netacs.org For instance, a four-component reaction between methyl this compound, an amine, a carboxylic acid, and an isocyanide can lead to the synthesis of fused benzimidazole–isoquinolinones. rsc.org

The following table summarizes selected Ugi reactions involving this compound derivatives:

| Aldehyde Component | Amine Component | Isocyanide Component | Carboxylic Acid Component | Product |

| 2-Formylbenzoic acid | Diamines | Isocyanides | (Internal) | Tetrahydrodiisoindoloquinoxalinecarboxamides nih.gov |

| Methyl this compound | Amines | Isocyanides | Carboxylic acids | Fused benzimidazole–isoquinolinones rsc.org |

| Methyl this compound | Primary amines | (N-isocyanimine)triphenylphosphorane | Carboxylic acids | 3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones researchgate.net |

| Methyl this compound | Anilines | Isocyanides | Trimethylsilyl azide (B81097) | Tetrazolyl-isoindolinones researchgate.net |

The Passerini reaction , a three-component reaction (3-CR) between a carboxylic acid, a carbonyl compound, and an isocyanide, can also utilize 2-formylbenzoic acid. The resulting α-acyloxy carboxamide products can be precursors to more complex molecules. Tandem Ugi-Passerini reactions have also been reported, for example, using L-aspartic acid, which reacts with two equivalents of both an aldehyde and an isocyanide. mdpi.com

Cascade Reactions Leading to Fused Heterocyclic Systems

This compound and its derivatives are excellent substrates for cascade reactions, where a series of intramolecular reactions follow an initial intermolecular reaction, leading to the rapid construction of complex fused heterocyclic systems. rsc.orgmdpi.com These cascades often begin with the formation of an imine from the formyl group, which then undergoes further transformations.

One common cascade involves a Mannich reaction followed by lactamization . For example, the three-component reaction of methyl this compound, an amine, and a ketone can proceed via an initial Mannich reaction to form an intermediate that subsequently undergoes intramolecular cyclization to yield 3-substituted isoindolinones. nih.govbeilstein-journals.org A similar cascade involving this compound-derived α-amido sulfones and nitromethane, known as an asymmetric aza-Henry/lactamization reaction, produces chiral 3-(nitromethyl)isoindolin-1-ones with high enantioselectivity. acs.org

Another type of cascade involves the reaction of this compound with diamines to form polycyclic fused δ-lactams under catalyst-free conditions. mdpi.com This reaction proceeds through an aza-Mannich/lactamization sequence. mdpi.com Furthermore, copper-catalyzed three-component reactions of methyl this compound, primary amines, and terminal alkynes furnish propargylisoindolinones. beilstein-journals.org

The table below provides examples of cascade reactions involving this compound derivatives:

| Reactants | Reaction Type | Product |

| Methyl this compound, amine, ketone | Mannich/lactamization | 3-Substituted isoindolinones nih.govbeilstein-journals.org |

| This compound-derived α-amido sulfones, nitromethane | Asymmetric aza-Henry/lactamization | Chiral 3-(nitromethyl)isoindolin-1-ones acs.org |

| 2-Formylphenyl acetate, diamines | Aza-Mannich/lactamization | Polycyclic fused δ-lactams mdpi.com |

| Methyl this compound, primary amine, terminal alkyne | Copper-catalyzed cascade | Propargylisoindolinones beilstein-journals.org |

These cascade reactions highlight the versatility of this compound as a building block in the efficient synthesis of a wide array of fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Computational and Theoretical Investigations of 2 Formylbenzoate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules like 2-formylbenzoate. They allow for a detailed examination of electron distribution, molecular orbitals, and the energy landscapes of chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a versatile computational method used to study the mechanisms of reactions involving this compound (also known as 2-carboxybenzaldehyde). DFT calculations have been instrumental in exploring the electroreductive coupling of 2-acylbenzoates, where product selectivity was found to be determined by the cyclization step of an intermediate enolate anion. beilstein-journals.org These theoretical models help identify crucial intermediates and the transition states that connect them, providing estimations of activation energies and clarifying the rate-determining steps of complex reactions. beilstein-journals.orgsumitomo-chem.co.jp

In the context of cycloaddition reactions, DFT has been used to investigate mechanisms, showing that many are synchronous or asynchronous, with the stability of the transition state influenced by frontier molecular orbital interactions. rsc.orgpku.edu.cn For instance, DFT calculations were employed to study the reaction between certain ylides and methyl this compound. sci-rad.com Such studies are crucial for predicting the outcomes and understanding the underlying principles of these chemical transformations.

Ab Initio Methods for Conformational Analysis and Tautomeric Equilibria

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to analyze the conformational possibilities and tautomeric equilibria of this compound. The molecule's flexibility, primarily due to rotation around the bond connecting the formyl and carboxylate groups, can be thoroughly mapped. These calculations determine the relative energies of different conformers, identifying the most stable structures and the energy barriers between them. sfu.canih.gov

A key equilibrium for this compound is the potential tautomerization between its open-chain aldehyde form and the cyclic lactol form, 3-hydroxyphthalide. nih.gov Ab initio and DFT calculations can predict the relative stability of these tautomers in different environments, such as the gas phase or in various solvents. mdpi.comorientjchem.orgrsc.org For example, studies on similar systems like 2-hydroxypyridine (B17775) have shown that the tautomeric equilibrium can be significantly influenced by the solvent and chemical substitutions. mdpi.comrsc.org

Molecular Dynamics Simulations and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic view of this compound, capturing its interactions with solvent molecules and its behavior in solution over time. galaxyproject.org

Simulation of Solvent-Mediated Reactivity of this compound

MD simulations are used to model the explicit interactions between this compound and surrounding solvent molecules. rsc.orglivecomsjournal.org The organization of the solvent shell can significantly impact the reactivity of the formyl and carboxylate groups by affecting their accessibility and stabilizing charged intermediates or transition states through non-covalent interactions like hydrogen bonding. researchgate.netambermd.org By simulating these systems, researchers can understand how the solvent environment modulates reaction rates and pathways. rsc.orgresearchgate.net Recent advancements have even seen the development of machine learning models to predict solvent effects on molecular properties and reactions, offering a faster route to understanding these complex interactions. nih.govarxiv.org

Non-Covalent Interactions and Supramolecular Assembly Predictions

The assembly of molecules into larger, ordered structures is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and electrostatic forces. numberanalytics.commtholyoke.edu MD simulations can predict how this compound molecules might self-assemble or interact with other molecules to form supramolecular structures. numberanalytics.commpg.de These simulations provide insights into the preferred geometries and binding energies of these assemblies, which is critical for fields like materials science and crystallography. mtholyoke.edunih.gov Hirshfeld surface analysis, derived from computational data, can also be used to quantitatively explore the non-covalent interactions responsible for crystal packing. acs.org

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are invaluable for predicting spectroscopic signatures, which can be compared with experimental data to validate mechanistic proposals and identify transient species.

Calculations can predict the infrared (IR) spectra of this compound and its derivatives. mpg.de For instance, the characteristic vibrational frequencies for the carbonyl (C=O) groups of the aldehyde and ester functionalities can be calculated. In a study of methyl 3-chloro-2-formylbenzoate, the formyl and ester C=O stretches were predicted to have strong absorptions around 1680 cm⁻¹ and 1700 cm⁻¹, respectively. vulcanchem.com Similarly, ¹H and ¹³C NMR chemical shifts can be theoretically predicted to aid in structure elucidation. amazonaws.comnih.gov The formyl proton, for example, is typically predicted to resonate at a distinct chemical shift (around δ 9.8–10.2 ppm). vulcanchem.com

The table below presents a comparison of calculated and experimental infrared vibrational frequencies for this compound (2FBA), highlighting the utility of computational spectroscopy.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Symmetric COO⁻ Stretch | 1329 | ~1330 |

| Asymmetric COO⁻ Stretch | 1646 | ~1650 |

| Aldehyde C=O Stretch | Not specified | Not specified |

| Aldehyde C-H Stretch | Highlighted in calculations | Highlighted in spectra |

Theoretical Vibrational Spectroscopy and NMR Chemical Shift Predictions for Reaction Monitoring

Computational chemistry provides powerful tools for elucidating reaction mechanisms and identifying transient species. Theoretical predictions of vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable for monitoring chemical reactions involving this compound. By comparing theoretically calculated spectra with experimental data, researchers can identify reaction intermediates, transition states, and final products, thereby gaining a deeper understanding of the reaction pathway.

Density Functional Theory (DFT) is a commonly employed method for these predictions. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the vibrational and electronic features of benzoic acid derivatives, showing good agreement between theoretical and experimental data. mdpi.com Such calculations can predict the vibrational frequencies associated with specific functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups. Carbonyl C=O stretching vibrations are typically predicted in the range of 1740–1660 cm⁻¹, while the O-H stretching vibration is expected around 3619 cm⁻¹ as calculated by the B3LYP/6-311++G(d,p) method. mdpi.com

In the context of this compound, theoretical vibrational spectroscopy is crucial for studying reactions like decarboxylation. The structures of reactive intermediates, such as the carbanions generated from the decarboxylation of this compound (2FBA), can be determined by comparing their experimental IR photodissociation spectra with spectra predicted by electronic structure calculations. mpg.de For example, the C=O stretching frequencies of the aldehyde group in metal complexes of 4-formylbenzoate (B8722198) have been identified using IR spectroscopy, appearing around 1692-1702 cm⁻¹. acs.org These experimental values can be correlated with theoretical predictions to confirm molecular structures during a reaction.

NMR chemical shift prediction is another key aspect of reaction monitoring. General chemical shift ranges are well-established: aldehyde protons typically appear between 9.7-10.0 ppm, while aryl protons are found in the 6.5-8.0 ppm region. libretexts.org Computational models can refine these predictions for specific molecules. For this compound derivatives, the aldehyde proton signal is a sensitive probe for chemical transformation. In a zinc complex of 4-formylbenzoate, the aldehyde C–H proton was observed at 10.01 ppm in the ¹H NMR spectrum. acs.org Similarly, in the synthesis of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl 4-formylbenzoate, the aldehyde proton signal was recorded at 10.11 ppm. heteroletters.org When this compound reacts to form new structures, such as an aminolactone, this characteristic aldehyde peak disappears and new signals emerge. For example, the reaction of sodium this compound with certain amines leads to the formation of an aminolactone, identified by a new peak at 5.12 ppm corresponding to the O−CH−N proton. researchgate.net This provides clear evidence of the reaction's progress and outcome.

The table below summarizes key theoretical and experimental spectroscopic data used for monitoring reactions of this compound and its derivatives.

| Spectroscopic Parameter | Functional Group | Predicted/Observed Value | Compound/Context | Reference |

| Vibrational Freq. (IR) | Aldehyde C=O Stretch | 1692 cm⁻¹ | Copper(II) 4-formylbenzoate complex | acs.org |

| Vibrational Freq. (IR) | Aldehyde C=O Stretch | 1702 cm⁻¹ | Zinc(II) 4-formylbenzoate complex | acs.org |

| Vibrational Freq. (IR) | Carboxylate C=O Stretch | 1595 cm⁻¹ | Copper(II) 4-formylbenzoate complex | acs.org |

| ¹H NMR Chemical Shift | Aldehyde C-H | 10.01 ppm | Zinc(II) 4-formylbenzoate complex in solution | acs.org |

| ¹H NMR Chemical Shift | Aldehyde C-H | 10.11 ppm | (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl 4-formylbenzoate | heteroletters.org |

| ¹³C NMR Chemical Shift | Aldehyde C=O | 192.86 ppm | (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl 4-formylbenzoate | heteroletters.org |

| ¹H NMR Chemical Shift | O-CH-N (aminolactone) | 5.12 ppm | Reaction product of sodium this compound and an amine | researchgate.net |

This table presents a selection of spectroscopic data from computational and experimental studies relevant to reaction monitoring.

Electronic Absorption and Emission Properties of this compound Derivatives

The electronic properties of organic molecules, particularly their absorption and emission of light, are of great interest for applications in materials science, such as in fluorescent labels and optoelectronic devices. naturalspublishing.comnih.gov Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. uevora.pt These calculations provide insights into the electronic transitions occurring within the molecule, such as intramolecular charge transfer (ICT), which significantly influences the photophysical properties. mdpi.com

While this compound itself is not primarily studied for its photophysical properties, its derivatives, created by reacting the formyl or carboxylate group, can yield compounds with significant fluorescence. The aldehyde group of this compound is a versatile handle for synthesizing larger, conjugated systems with interesting electronic properties. For example, 4-formylbenzoate has been used as a precursor in aldol (B89426) condensation reactions to create 4-styrylcoumarin derivatives. mdpi.comrsc.org

The photophysical properties of these derivatives are highly dependent on their molecular structure, particularly the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). rsc.org In a series of 2-piperidinium-4-styrylcoumarin derivatives synthesized using methyl 4-formylbenzoate, the resulting molecules exhibited absorption maxima (λ_abs) ranging from 466 nm to 516 nm and emission maxima (λ_em) from 532 nm to 649 nm. uevora.pt The large Stokes shifts (the difference between absorption and emission maxima) observed in these compounds are desirable for applications in fluorescence imaging. uevora.pt

Theoretical calculations using TD-DFT can complement experimental findings by predicting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the electronic absorption and emission wavelengths. For a 2-formyl-3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)3-oxo-propionic acid (FHMQP) derivative, calculations predicted two different energy gaps of 4.2 eV and 2.9 eV, suggesting potential for use in optoelectronic devices. naturalspublishing.com

The table below showcases the photophysical properties of a selection of coumarin (B35378) derivatives synthesized from a benzoate (B1203000) precursor, illustrating the impact of structural modification on electronic properties.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Solvent | Reference |

| Coumarin Derivative 4 | 516 | 649 | 133 | Acetonitrile | uevora.pt |

| Coumarin Derivative 5 | 466 | 532 | 66 | Acetonitrile | uevora.pt |

| Coumarin Derivative 6 | 514 | 632 | 118 | Acetonitrile | uevora.pt |

| Coumarin Derivative 7 | 496 | 586 | 90 | Acetonitrile | uevora.pt |

This table highlights the absorption and emission characteristics of fluorescent derivatives synthesized using a benzoate precursor, demonstrating the tunability of photophysical properties through chemical modification.

Applications of 2 Formylbenzoate in Advanced Organic Synthesis and Materials Science

2-Formylbenzoate as a Key Synthon for Diverse Heterocyclic Scaffolds

The unique arrangement of ortho-disposed formyl and carboxylate groups makes this compound an ideal starting material for constructing a variety of fused heterocyclic systems through intramolecular cyclization and multicomponent reactions.

Synthesis of Phthalide (B148349) and Isoindolinone Derivatives

This compound is extensively used to synthesize phthalides (isobenzofuranones) and isoindolinones, which are core structures in many biologically active compounds and natural products. rsc.orgrsc.orgchim.it

The synthesis of phthalides often proceeds through a tandem reaction involving a nucleophilic addition to the aldehyde group, followed by an intramolecular lactonization. rsc.orgresearchgate.net For instance, a one-pot method for creating C3-perfluoroalkyl-substituted phthalides involves the reaction of 2-formylbenzoates with (perfluoroalkyl)trimethylsilanes. d-nb.info The reaction is triggered by a nucleophilic attack on the formyl group, which is followed by acid-mediated intramolecular cyclization to yield the phthalide ring. beilstein-journals.org

Isoindolinones , which are γ-lactams, are commonly synthesized from this compound esters via multicomponent reactions (MCRs). beilstein-journals.orgnih.gov These reactions efficiently generate molecular complexity in a single step. Notable examples include:

Mannich/Lactamization Reactions: A three-component reaction between a this compound ester, an amine, and a ketone can produce a variety of 3-substituted isoindolinones, sometimes without the need for a catalyst. beilstein-journals.org

Copper-Catalyzed A3 Coupling: The reaction of a this compound, a primary amine, and a terminal alkyne, catalyzed by copper, yields propargylisoindolinones. beilstein-journals.orgarkat-usa.org The mechanism likely involves the formation of an imine, addition of a copper acetylide, and subsequent intramolecular cyclization. beilstein-journals.org

Ugi-type Reactions: Ugi multicomponent reactions using methyl this compound as the aldehyde component provide access to complex and potentially bioactive isoindolinone scaffolds under acidic conditions. nih.govresearchgate.netresearchgate.net

The following table summarizes various methods for synthesizing isoindolinone derivatives from this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Mannich/Lactamization | Methyl this compound, Amine, Ketone | p-Toluenesulfonic acid or catalyst-free | 3-Substituted Isoindolinones | beilstein-journals.org |

| A3 Coupling | Methyl this compound, Amine, Alkyne | Cu(OTf)₂ | Propargylisoindolinones | beilstein-journals.orgarkat-usa.org |

| Ugi-type MCR | Methyl this compound, Amine, Isocyanide, Carboxylic Acid | Acidic | Complex Isoindolinones | nih.gov |

| Reductive Amination/Lactamization | Methyl this compound, Amine | NaBH₃CN | N-Substituted Isoindolinones | acs.org |

| Cascade aza-Henry/Lactamization | α-Amido sulfones from 2-formyl benzoates, Nitromethane | Takemoto's Catalyst | 3-(Nitromethyl)isoindolin-1-ones | acs.org |

Construction of Quinoline, Isoquinoline (B145761), and Benzofuran (B130515) Systems

The utility of this compound extends to the synthesis of other important heterocyclic frameworks.

Quinoline Systems: Structurally interesting quinoline-based tetracycles have been synthesized using a one-pot strategy. researchgate.net A key step in this process is a tandem three-component reaction involving a heteroaromatic amine, methyl this compound, and an isonitrile. researchgate.net

Isoquinoline Systems: While this compound is a direct precursor to the isoindolinone core, closely related starting materials are employed for isoquinoline synthesis. chim.it The development of catalytic cascade reactions often utilizes substrates like α-amido sulfones derived from this compound to build the γ-lactam ring of diversely substituted isoindolinones. mdpi.com

Benzofuran Systems: Phthalides are a class of compounds known systematically as 1(3H)-isobenzofuranones, making them derivatives of benzofuran. Therefore, the numerous synthetic routes to phthalides from this compound are direct methods for constructing this specific benzofuran system. researchgate.netbeilstein-journals.org For example, the catalytic asymmetric synthesis of 3-aryl phthalides (3-aryl-1(3H)-isobenzofuranones) is achieved through a sequential arylation-lactonization of 2-formylbenzoates. rsc.orgrsc.org

Formation of Pyrano-Fused Heterocycles

Pyrano-fused heterocycles are significant structural motifs found in many natural products. While this compound is a versatile precursor for various nitrogen-containing heterocycles, its direct application in the synthesis of pyrano-fused systems is less commonly documented compared to scaffolds like isoindolinones. The synthesis of these systems often relies on different starting materials and strategies. For example, the synthesis of pyrano[2,3-b]pyrans has been achieved through a formal oxa-[3+3] cycloaddition of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds. nih.govrsc.org This process involves a Knoevenagel condensation followed by a 6π-electrocyclization. nih.gov Similarly, various pyrano[2,3-c]pyrazoles and related fused systems are typically built from precursors already containing a pyran or pyrazole (B372694) ring. mdpi.com

Role of this compound in Catalyst and Ligand Development

This compound plays a dual role in catalysis: it can act as a ligand in metal complexes and serves as a critical benchmark substrate for developing new, highly selective catalytic transformations.

Design and Synthesis of this compound-Derived Ligands for Metal Catalysis

The formylbenzoate anion can itself act as a ligand, coordinating to metal centers to form catalyst complexes. Research has explored the synthesis, characterization, and reactivity of formylbenzoate complexes with various metal ions, including copper(II), zinc(II), and cadmium(II), often in the presence of an ancillary ligand like 1,10-phenanthroline. acs.orgresearcher.life In these structures, the formylbenzoate can coordinate to the metal ion in a monodentate fashion through the carboxylate group. acs.org The properties of these complexes, such as their fluorescence and reactivity, are of significant interest for developing new sensors and materials. acs.orgresearcher.life For instance, diamagnetic zinc(II) and cadmium(II) formylbenzoate complexes are fluorescent and show potential for detecting nitroanilines. researcher.life

Application in Asymmetric Catalysis for Enantioselective Transformations

This compound and its esters are exceptionally important substrates used to test and showcase the effectiveness of new asymmetric catalytic methods for enantioselective transformations. The synthesis of chiral phthalides and isoindolinones, which often have one enantiomer exhibiting superior biological activity, is a major goal in organic chemistry. chim.itacs.org

Numerous catalytic systems have been developed using this compound as the key electrophile:

Organocatalysis: Bifunctional neutral organocatalysts, such as Takemoto's catalyst, have been successfully used in the asymmetric cascade aza-Henry/cyclization of α-amido sulfones derived from 2-formyl benzoates. acs.org This approach yields 3-substituted isoindolinones with very high enantioselectivities (up to 98% ee). acs.org Takemoto's catalyst has also been applied to the synthesis of novel isoindolinone-pyrazole hybrids. mdpi.com

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are widely used for the enantioselective synthesis of phthalides and isoindolinones from 2-formylbenzoates. A ruthenium catalyst with a Me-BIPAM ligand, for example, catalyzes the asymmetric addition of arylboronic acids to methyl 2-formylbenzoates, producing chiral 3-aryl-isobenzofuranones with high yields and enantioselectivities. researchgate.netresearchgate.net Another method for generating chiral 3-aryl phthalides involves a boron-zinc exchange to create reactive arylating agents that add to 2-formylbenzoates in the presence of a chiral amino naphthol ligand. rsc.orgrsc.org

Chiral Auxiliaries: A versatile method for the asymmetric synthesis of 3-substituted isoindolinones involves the use of a chiral auxiliary. acs.org For example, methyl this compound can be condensed with (S)-tert-butylsulfinamide, followed by reduction and cyclization, to produce a chiral N-tert-butylsulfinyl-isoindolinone. acs.org Deprotonation and subsequent alkylation of this intermediate afford a range of 3-substituted products with high diastereomeric ratios. acs.org

The following table highlights selected enantioselective transformations utilizing this compound derivatives.

| Transformation | Catalyst / Chiral Source | Product Type | Enantiomeric Excess (ee) | Ref. |

| Arylation-Lactonization | Arylzinc / Chiral Amino Naphthol Ligand | 3-Aryl Phthalides | 87-90% | rsc.org |

| Arylation-Lactonization | Arylboronic Acid / [RuCl₂(p-cymene)]₂/Me-BIPAM | Chiral 3-Aryl-isobenzofuranones | High | researchgate.netresearchgate.net |

| Cascade aza-Henry/Lactamization | Takemoto's Organocatalyst | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% | acs.org |

| Alkylation via Chiral Auxiliary | (S)-tert-butylsulfinamide | 3-Alkyl Isoindolinones | 95:5 dr | acs.org |

| Trifluoromethylation/Lactonization | Organocatalyst 9b | 3-(Trifluoromethyl)phthalide | 27% | d-nb.infobeilstein-journals.org |

Metal-Free Organocatalysis with this compound-Related Structures

Organocatalysis refers to a type of catalysis where the rate of a chemical reaction is accelerated by an organic catalyst, which is composed of elements like carbon, hydrogen, and nitrogen, thereby avoiding the use of metals. wikipedia.orgsigmaaldrich.com This approach is a cornerstone of green chemistry, often providing advantages in terms of low toxicity, stability, and cost-effectiveness. wikipedia.orgnih.gov Organocatalysts typically function as Lewis/Brønsted acids or bases, activating substrates through covalent or non-covalent interactions. sigmaaldrich.com

While direct use of this compound as a primary organocatalyst is not extensively documented, related structures containing aromatic aldehyde functionalities have proven effective in metal-free catalytic systems. A notable example involves Schiff bases derived from aromatic polyaldehydes, which act as efficient transition-metal-free organocatalysts. For instance, research has demonstrated that Schiff bases synthesized from 1,3,5-triformylphloroglucinol can catalyze the carboxylation of terminal alkynes with carbon dioxide (CO₂). rsc.org In this system, the catalytic activity stems from the cooperative action of the phenoxo and imine groups within the Schiff base structure. rsc.org The phenoxo group activates CO₂, while the imine nitrogen and phenoxo oxygen activate the alkyne's C(sp)-H bond through bifurcated hydrogen bonding. rsc.org This dual activation mechanism facilitates the carbon-carbon bond formation without the need for a metal center.

Table 1: Research Findings on Metal-Free Organocatalysis Using Formyl-Phenolic Structures

| Catalyst Type | Reactants | Key Catalytic Moieties | Mechanism of Action | Ref. |

|---|

This research highlights the potential of designing organocatalysts based on the fundamental reactive units present in this compound and its derivatives, where the aldehyde and an adjacent group can work in concert to promote chemical transformations.

Integration into Polymeric and Supramolecular Materials

The distinct functionalities of this compound make it an excellent candidate for incorporation into larger, well-defined molecular assemblies, including both covalently linked polymers and non-covalently ordered supramolecular structures.

The presence of a reactive aldehyde group allows this compound and its esters to act as monomers in polymerization reactions. smolecule.com Aldehydes are known to participate in self-condensation or polymerization, processes that are frequently catalyzed by acids. noaa.gov This reactivity can be exploited to create novel polymer backbones. For example, derivatives like 2-methylpropyl this compound are recognized for their potential to engage in polymerization under specific conditions to produce polymers with potential industrial applications. smolecule.com

However, the tendency to polymerize can be dependent on the specific derivative and conditions. For instance, safety data for methyl this compound indicates that hazardous polymerization does not typically occur under normal processing conditions. fishersci.com The controlled polymerization of this compound monomers can lead to materials where the benzoate (B1203000) and formyl groups can be further modified, offering a platform for creating functional polymers.

Table 2: Potential Polymerization Involving Formylbenzoate Monomers

| Monomer Example | Reactive Group | Potential Reaction Type | Notes | Ref. |

|---|---|---|---|---|

| 2-Methylpropyl this compound | Aldehyde | Acid-catalyzed polymerization/condensation | Can be utilized for the production of polymers. | smolecule.comnoaa.gov |

The dual functionality of this compound is particularly advantageous in the construction of complex, ordered structures through self-assembly and coordination chemistry. The carboxylate group is an excellent ligand for metal ions, while the formyl group can participate in further reactions or secondary interactions like hydrogen bonding.

Self-Assembly: Non-covalent interactions, primarily hydrogen bonding, can direct this compound moieties to form well-defined supramolecular architectures. Research has shown that this compound can form a co-crystal with 2-amino-6-methylpyridinium, where the components are linked by hydrogen bonds to create specific ring motifs, demonstrating its capacity for programmed self-assembly. researchgate.net

Coordination Polymers: this compound is an effective building block for coordination polymers, which are materials comprised of metal centers linked by organic ligands. In these structures, the carboxylate group of this compound readily coordinates to metal ions.

A clear example is the formation of a one-dimensional coordination polymer with calcium, catena-Poly[[diaquacalcium(II)]-di-μ-2-formylbenzoato]. researchgate.netiucr.org In this structure, the calcium(II) ion is eight-coordinated by this compound ligands in two different modes: two ligands act as bidentate chelators, while two others bridge between calcium centers. researchgate.netiucr.org These bridging ligands create an infinite one-dimensional polymeric chain. researchgate.netiucr.org

Table 3: Examples of Coordination Polymers with Formylbenzoate Moieties

| Ligand | Metal Center | Coordination Mode of Ligand | Resulting Structure | Ref. |

|---|---|---|---|---|

| This compound | Ca(II) | Bidentate and Monodentate Bridging | 1-D Coordination Polymer | researchgate.netiucr.org |

| Methyl 3-chloro-2-formylbenzoate | Transition metals (e.g., Cu²⁺) | Bifunctional (formyl and ester groups) | Porous Networks | vulcanchem.com |

| 4-Formylbenzoate (B8722198) | Cu(II) | Bidentate Chelating and Bridging | 1-D Coordination Polymer | tandfonline.com |

Biocatalytic Transformations and Enzymatic Studies Involving 2 Formylbenzoate

Discovery and Characterization of Enzymes Interacting with 2-Formylbenzoate

Enzymes that recognize and transform this compound are found in various microorganisms, primarily those capable of degrading complex aromatic compounds. These enzymes play a crucial role in detoxifying environments contaminated with polycyclic aromatic hydrocarbons (PAHs) and phthalates.

The primary enzymatic transformation of the aldehyde group in this compound is its oxidation to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). A specific enzyme, This compound dehydrogenase (EC 1.2.1.78), has been identified and characterized, particularly in bacteria involved in the degradation of phenanthrene (B1679779). wikipedia.org This enzyme catalyzes the NAD+-dependent oxidation of this compound to o-phthalic acid. wikipedia.org

Studies on aldehyde dehydrogenases from various sources, such as Saccharomyces cerevisiae, have shown that different isoenzymes possess distinct substrate specificities. nih.gov For instance, the mitochondrial enzyme (Ald4p) can act on aromatic aldehydes like benzaldehyde, whereas the cytosolic version (Ald6p) is generally specific to aliphatic aldehydes. nih.gov This specificity is often dictated by the steric bulk of amino acid residues within the enzyme's active site. nih.gov While not all ALDHs will process this compound, the broad substrate specificity of some members of this superfamily suggests potential activity. mdpi.comnih.gov

Conversely, the reduction of the aldehyde group to a hydroxyl group can be achieved by reductases or alcohol dehydrogenases (ADHs). Carboxylic acid reductases (CARs), which typically reduce carboxylic acids to aldehydes, have been shown to possess a secondary aldehyde reductase activity, capable of further reducing aromatic aldehydes to their corresponding alcohols. elsevierpure.com Furthermore, a wide array of alcohol dehydrogenases are known for their ability to stereoselectively reduce prochiral ketones and aldehydes, offering a route to chiral alcohols. nih.govnih.govgoogle.comdntb.gov.ua The application of these enzymes to this compound derivatives is a key strategy in chemoenzymatic synthesis.

Table 1: Characterized Properties of this compound Dehydrogenase

| Property | Description | References |

| Enzyme Name | This compound Dehydrogenase | wikipedia.org |

| EC Number | 1.2.1.78 | wikipedia.org |

| Reaction | This compound + NAD+ + H₂O ⇌ o-phthalic acid + NADH + H+ | wikipedia.org |

| Cofactor | NAD+ | wikipedia.org |

| Metabolic Pathway | Phenanthrene Degradation | wikipedia.orgjmb.or.kr |

| Source Organisms | Nocardioides sp. strain KP7, Alcaligenes faecalis AFK 2 | wikipedia.org |

The ester functional group in derivatives of this compound, such as methyl this compound, is a target for hydrolytic enzymes like esterases and lipases. These enzymes (EC 3.1.1.x) catalyze the cleavage of ester bonds to yield a carboxylic acid and an alcohol. Lipases, in particular, are widely used in biocatalysis due to their stability in organic solvents and broad substrate scope. mdpi.comnih.govmdpi.comdoaj.org

For example, Candida antarctica Lipase (B570770) B (CALB) is a versatile biocatalyst known to hydrolyze a variety of esters, including aromatic ones. nih.gov The enzymatic hydrolysis of a this compound ester would yield 2-formylbenzoic acid. The efficiency and chemoselectivity of such a reaction can be influenced by the reaction medium and the specific lipase used. mdpi.comnih.gov While the hydrolysis of sterically hindered esters can be challenging chemically, enzymatic approaches can sometimes overcome these limitations. stackexchange.com

Hydrolases are also central to ring cleavage in benzoate (B1203000) degradation pathways. Although not acting directly on the benzoate ring of this compound, these enzymes demonstrate the capacity of biocatalysts to cleave stable aromatic structures after initial activation, a key step in catabolism. researchgate.net

This compound is a confirmed metabolic intermediate in the degradation pathways of several complex aromatic compounds, particularly PAHs and phthalates. jmb.or.krnih.govnih.gov Microorganisms that utilize these compounds as a carbon source have evolved specific enzymatic machinery to break them down.

In the degradation of phenanthrene by bacteria such as Nocardioides sp., the pathway proceeds through phthalic acid (phthalate). wikipedia.orgjmb.or.kr this compound is an intermediate in the conversion of phenanthrene metabolites to phthalate (B1215562). jmb.or.krfrontiersin.org Similarly, in anaerobic phenanthrene degradation, the aromatic ring is first activated, and subsequent steps lead to intermediates that are structurally related to this compound. nih.govnih.gov

The degradation of phthalate itself can also proceed via pathways where this compound or its activated form, phthaloyl-CoA, is a key player. nih.gov In both aerobic and anaerobic phthalate degradation, the initial steps involve either dioxygenases or the formation of a CoA thioester, leading to central intermediates that are further metabolized. researchgate.netnih.gov The presence of these pathways highlights the role of a series of specialized enzymes, including CoA ligases, dehydrogenases, and hydrolases, that collectively manage the breakdown of these recalcitrant compounds. researchgate.netnih.gov

Table 2: Aromatic Compounds Degraded via Pathways Involving this compound

| Parent Compound | Type | Microorganism Example(s) | Metabolic Context | References |

| Phenanthrene | Polycyclic Aromatic Hydrocarbon | Nocardioides sp. KP7, Burkholderia fungorum | Aerobic degradation pathway intermediate | wikipedia.orgjmb.or.krfrontiersin.org |

| Anthracene | Polycyclic Aromatic Hydrocarbon | Gonium pectorale (microalgae) | Proposed pathway intermediate | frontiersin.org |

| Phthalate | Phthalic Acid Ester Metabolite | Denitrifying bacteria, Arthrobacter sp. | Aerobic and anaerobic degradation pathways | researchgate.netnih.gov |

Biocatalytic Synthesis of this compound Derivatives and Analogues

The dual functionality of this compound (an aldehyde and a carboxylate/ester) makes it a valuable building block in organic synthesis. Biocatalysis offers powerful tools to transform this precursor into high-value, often chiral, derivatives such as phthalides and isoindolinones. rsc.orgnih.govresearchgate.net

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is particularly effective for creating chiral centers with high enantiomeric excess. This compound and its esters are excellent starting materials for the synthesis of 3-substituted phthalides, a class of compounds with significant biological activity. rsc.orgmdpi.com

A common strategy involves the chemical formation of a 2-hydroxy ketone from an aldehyde, followed by the enzymatic, stereoselective reduction of the ketone to a chiral diol. researchgate.net Alcohol dehydrogenases (ADHs) are frequently employed for this reduction step, with different enzymes exhibiting opposite stereopreferences (following Prelog's rule or anti-Prelog), allowing access to various stereoisomers of the final product. nih.govnih.gov For instance, a derivative of this compound could be converted to a prochiral ketone, which is then reduced by a selected ADH to yield a chiral alcohol, a precursor to a chiral phthalide (B148349). nih.govresearchgate.net

Table 3: Examples of Chiral Molecules Synthesized from this compound Precursors

| Target Molecule Class | Synthetic Approach | Key Transformation | Typical Selectivity | References |

| 3-Aryl Phthalides | Asymmetric Arylation-Lactonization | Asymmetric addition of an aryl group to the aldehyde | Good yields and enantioselectivities | rsc.org |

| 3-Substituted Isoindolinones | Asymmetric aza-Henry/Lactamization | Organocatalytic asymmetric nitro-Mannich reaction | Up to 98% ee | nih.gov |

| Chiral 1,2-Diols | Carboligation and Oxidoreduction | Stereoselective reduction of a 2-hydroxy ketone by ADH | >99% ee and de | researchgate.net |

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, represent an elegant and efficient synthetic strategy. They mimic metabolic pathways by channeling substrates through a series of transformations without the need to isolate intermediates, thus saving time, resources, and reducing waste. uni-hannover.deresearchgate.net

A notable example involving a this compound derivative is the asymmetric synthesis of 3-(nitromethyl)isoindolin-1-ones. nih.gov This process utilizes a cascade reaction initiated by an organocatalyst. The reaction starts with an α-amido sulfone derived from a this compound, which undergoes an asymmetric aza-Henry (nitro-Mannich) reaction, followed by an in-situ cyclization/lactamization to form the final isoindolinone product with high enantioselectivity. nih.gov While this specific example uses an organocatalyst, the principle demonstrates the power of cascade reactions. A fully enzymatic cascade could be envisioned where the initial addition is catalyzed by one enzyme and the subsequent cyclization by another, or where cofactors are regenerated in situ. Such multi-enzyme systems are at the forefront of modern biocatalysis research. uni-hannover.deresearchgate.net

Mechanistic Enzymology of this compound Biotransformations

The enzymatic conversion of this compound is a critical step in the microbial degradation of various aromatic compounds, including phthalate isomers and polycyclic aromatic hydrocarbons like phenanthrene. ethz.chwikipedia.org Understanding the mechanistic details of the enzymes that catalyze these transformations is essential for applications in bioremediation and biocatalysis. This section delves into the characterization of the active sites of these enzymes and the kinetic and thermodynamic principles governing their catalytic activity.

Active Site Characterization and Substrate Binding Analysis

The active site of an enzyme is a meticulously arranged three-dimensional pocket where substrate binding and catalysis occur. The specificity and efficiency of an enzyme are largely dictated by the precise nature and orientation of the amino acid residues within this site. While a crystal structure of a this compound dehydrogenase directly complexed with its substrate is not currently available in public databases, significant insights can be drawn from related enzymes and general principles of aldehyde dehydrogenase function.

Aldehyde dehydrogenases, the family to which this compound dehydrogenase belongs, typically feature a conserved catalytic mechanism. nih.gov Key residues within the active site include a catalytic cysteine and a glutamic acid. ebi.ac.ukebi.ac.uk The cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the aldehyde substrate, while the glutamic acid residue functions as a general base to activate a water molecule for hydrolysis of the resulting thioester intermediate. nih.gov

In the broader context of the phthalate degradation pathway, the active site of phthalate dioxygenase, an enzyme acting on a precursor to this compound, has been well-characterized. In Comamonas testosteroni, the active site positions the phthalate molecule for regiospecific dihydroxylation through interactions with several key residues. Arginine residues (Arg207 and Arg244) play a crucial role in positioning the substrate by interacting with its carboxylate groups. Additionally, serine residues (Ser179 and Ser182) form hydrogen bonds with the carboxylate groups, while phenylalanine residues (Phe280 and Phe339) engage in π–π stacking interactions with the aromatic ring of the substrate. nih.gov Although this enzyme does not directly bind this compound, this example illustrates the common principles of substrate recognition in this metabolic pathway, involving a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions to achieve precise substrate orientation.

Future research involving site-directed mutagenesis and the eventual determination of the crystal structure of a this compound dehydrogenase will be invaluable in definitively identifying the specific residues responsible for binding this compound and elucidating the precise mechanism of its conversion.

Kinetic and Thermodynamic Aspects of Enzymatic Conversions

The efficiency and directionality of enzymatic reactions are governed by their kinetic and thermodynamic parameters. For the biotransformation of this compound, these parameters provide a quantitative measure of the enzyme's catalytic power and the feasibility of the reaction under physiological conditions.

Kinetic Analysis:

The kinetic parameters of this compound dehydrogenase have been determined for enzymes isolated from different bacterial species, revealing variations in their catalytic efficiencies. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

Studies on 2-carboxybenzaldehyde (B143210) dehydrogenase, which catalyzes the conversion of this compound, have provided the following kinetic data:

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Nocardioides sp. strain KP7 | 2-Carboxybenzaldehyde | 100 | 39 | fsu.edu |

| Nocardioides sp. strain KP7 | NAD⁺ | 83 | 32 | fsu.edu |

| Alcaligenes faecalis AFK2 | 2-Carboxybenzaldehyde | 1.8 | - | ebi.ac.uk |

| Alcaligenes faecalis AFK2 | NAD⁺ | 130 | - | ebi.ac.uk |

These data indicate that the enzyme from Alcaligenes faecalis AFK2 has a significantly higher affinity for this compound (lower Km) compared to the enzyme from Nocardioides sp. strain KP7. The kcat values for the Nocardioides enzyme demonstrate a substantial turnover rate, highlighting its efficiency in processing the substrate.

Thermodynamic Considerations:

Advanced Analytical Methodologies for 2 Formylbenzoate Research

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Analysis

In situ spectroscopic methods are indispensable for observing chemical reactions as they occur, providing real-time data on reactant consumption, product formation, and the appearance of transient intermediates without altering the reaction environment. researchgate.net This capability is crucial for detailed kinetic analysis and mechanistic elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms, as it provides quantitative and structural information on all species in a reaction mixture. researchgate.netmagritek.com Real-time or in situ NMR monitoring involves recording spectra continuously as a reaction proceeds, often by circulating the reaction mixture through an NMR spectrometer. magritek.comnumberanalytics.com This approach allows for the non-invasive tracking of concentration changes of reactants, intermediates, and products over time. researchgate.netresearchgate.net